(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.
Nitration: Introduction of the nitro group on the phenyl ring can be done using a nitrating mixture (e.g., HNO₃/H₂SO₄).
Amination: The ethylphenylamine moiety can be introduced via nucleophilic substitution reactions.
Acrylonitrile Formation: The final step involves the formation of the acrylonitrile group through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Phenylamino)-2-(4-nitrophenyl)acrylonitrile
- (E)-3-(Amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
Uniqueness
(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is unique due to the presence of both the thiazole ring and the nitrophenyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
(E)-3-((2-ethylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H18N4O2S
- Molecular Weight: 366.44 g/mol
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The thiazole moiety is known to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth.
- Antioxidant Properties: Compounds containing nitrophenyl groups have been shown to exhibit antioxidant activities, which could contribute to their protective effects against oxidative stress-related diseases.
- Interference with Cell Signaling Pathways: The compound may modulate key signaling pathways involved in cell proliferation and apoptosis, thereby influencing cancer cell survival.
Antitumor Activity
A study conducted on related thiazole derivatives demonstrated significant antitumor activity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest. The specific compound this compound exhibited IC50 values comparable to established chemotherapeutic agents in preliminary assays .
Antimicrobial Activity
In vitro studies have shown that compounds with similar structural features possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring is crucial for this activity, as it enhances membrane permeability and disrupts microbial cell integrity .
Case Study 1: Cancer Cell Lines
In a comparative study involving various thiazole derivatives, this compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptotic effects observed at higher concentrations.
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values that suggest potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Data Summary Table
Properties
IUPAC Name |
(E)-3-(2-ethylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-2-14-5-3-4-6-18(14)22-12-16(11-21)20-23-19(13-27-20)15-7-9-17(10-8-15)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWXOTKHNPBDQT-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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